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ent-Florfenicol Amine-d3

Cat. No.: B1146961
CAS No.: 1217625-88-1
M. Wt: 250.3
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Description

Significance of Florfenicol (B1672845) in Veterinary Antimicrobial Research

Florfenicol is a broad-spectrum, synthetic antibiotic used exclusively in veterinary medicine. nih.govfrontiersin.org A structural analogue of thiamphenicol, it functions by inhibiting protein synthesis in bacteria by binding to the 50S ribosomal subunit. taylorandfrancis.commedchemexpress.comfrontiersin.org This mechanism gives it potent activity against a wide array of Gram-positive and Gram-negative bacteria, including many strains resistant to older antibiotics like chloramphenicol. frontiersin.orgresearchgate.netmdpi.com

Its development was a significant advancement in veterinary medicine because it offered a safer and often more effective alternative. Unlike chloramphenicol, florfenicol is not associated with idiosyncratic aplastic anemia in humans, a serious side effect. researchgate.netmdpi.com Furthermore, structural modifications, such as the replacement of a p-nitro group with a sulfomethyl group, prevent inactivation by certain bacterial enzymes, making it effective against chloramphenicol-resistant pathogens. researchgate.netmdpi.com Consequently, florfenicol is widely used to treat respiratory and digestive infections in cattle, swine, poultry, and in aquaculture. nih.govfrontiersin.orgtaylorandfrancis.com Its effectiveness in treating diseases in various animal species, from furunculosis in salmonids to streptococcosis in rabbits, underscores its importance in maintaining animal health and welfare. nih.gov

Overview of Florfenicol Metabolic Pathways and Key Metabolites

Once administered, florfenicol undergoes metabolic transformation within the animal's body. While the metabolic pathways can vary slightly between species due to differences in enzymes like cytochrome P450, a consistent and primary metabolite is florfenicol amine. taylorandfrancis.comacs.org Florfenicol amine is formed through the hydrolysis of the dichloroacetamide group of the parent florfenicol molecule. bioaustralis.com

Studies have identified several metabolites, including florfenicol alcohol and florfenicol oxamic acid, but florfenicol amine is consistently the major metabolite found in the tissues of food-producing animals. acs.orgwas.org For instance, in swine, the highest concentrations of florfenicol amine are often found in the kidney. acs.org Because it is a principal residue, regulatory bodies and food safety monitoring programs designate florfenicol amine as a crucial marker for detecting florfenicol use in animals. acs.orgbioaustralis.com While florfenicol amine itself does not possess antibiotic activity, its presence is a key indicator for analytical testing. bioaustralis.com

CompoundRoleSignificance in Metabolism
FlorfenicolParent DrugActive broad-spectrum antibiotic administered to animals.
Florfenicol AmineMajor MetaboliteFormed by hydrolysis; serves as the primary marker for residue analysis in tissues. acs.orgbioaustralis.com
Florfenicol AlcoholIntermediate MetabolitePart of an oxidative pathway leading to Florfenicol Amine in some species. was.org
Florfenicol Oxamic AcidMetaboliteAnother product of florfenicol transformation found in animal bodies. acs.org

Rationale for Stable Isotope-Labeled Analogues in Chemical Biology and Analytical Science

Stable isotope-labeled compounds are indispensable tools in scientific research, particularly in analytical chemistry and metabolic studies. symeres.comwikipedia.org In these analogues, one or more atoms in a molecule are replaced with their stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.comacanthusresearch.com This labeling results in a molecule that is chemically almost identical to its unlabeled counterpart but has a higher mass. lgcstandards.com

This mass difference is the key to their utility. Mass spectrometry can easily distinguish between the labeled (heavy) and unlabeled (light) versions of the compound. wikipedia.org This allows the labeled compound, such as ent-Florfenicol Amine-d3, to be used as a tracer to follow metabolic pathways or as an internal standard for highly accurate quantification in complex biological samples like plasma, urine, or tissue. wikipedia.orgacanthusresearch.commusechem.com

Stable Isotope Dilution Mass Spectrometry (SID-MS) is considered a gold-standard technique for quantitative analysis due to its high precision and accuracy. up.ac.zafiveable.menih.gov The principle involves adding a known quantity of a stable isotope-labeled version of the analyte (the internal standard) to a sample containing an unknown quantity of the natural, unlabeled analyte. up.ac.zabritannica.com

After the labeled standard is thoroughly mixed and equilibrated with the sample, the mixture is processed and analyzed by a mass spectrometer. up.ac.za The instrument measures the ratio of the mass signal from the labeled internal standard to that of the unlabeled analyte. nih.gov Because the labeled standard and the native analyte are chemically identical, they behave the same way during sample preparation, extraction, and chromatographic separation. lgcstandards.comnih.gov Any sample loss during these steps affects both compounds equally, meaning the ratio between them remains constant. researchgate.net By knowing the initial amount of labeled standard added and the measured isotope ratio, the original concentration of the unlabeled analyte in the sample can be calculated with exceptional accuracy. up.ac.zafiveable.me

Deuterium (²H or D), a stable isotope of hydrogen, is frequently used for labeling in pharmaceutical and metabolic research. musechem.comnih.gov Replacing hydrogen atoms with deuterium atoms—a process known as deuteration—creates a heavier version of the molecule that can serve as a tracer. researchgate.netnih.gov This technique is fundamental to pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug. symeres.comnih.gov

Properties

CAS No.

1217625-88-1

Molecular Formula

C₁₀H₁₁D₃FNO₃S

Molecular Weight

250.3

Synonyms

(αS)-α-[(1R)-1-Αmino-2-fluoroethyl]-4-(methylsulfonyl)benzenemethanol-d3 ; 

Origin of Product

United States

Synthesis and Advanced Spectroscopic Characterization of Ent Florfenicol Amine D3

Strategies for Deuterium (B1214612) Incorporation into Florfenicol (B1672845) Amine Scaffold

The introduction of deuterium into the florfenicol amine scaffold to create ent-Florfenicol Amine-d3 is a precise process aimed at enhancing its utility as an internal standard in analytical studies. The stability of the carbon-deuterium bond compared to the carbon-hydrogen bond makes deuterated compounds ideal for techniques like mass spectrometry. nih.gov The primary strategy for incorporating deuterium into the florfenicol amine structure, specifically to create the (Methyl-d3) variant, involves the use of a deuterated precursor during the synthesis. pharmaffiliates.com

General strategies for the synthesis of deuterated amines often rely on introducing the deuterium label at a specific, stable position within the molecule. nih.gov For this compound, where the deuterium atoms are located on the methylsulfonyl group, the most direct approach is to introduce a trideuteromethyl (-CD3) group. This is typically achieved by using a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I) or dimethyl sulfate-d3 ((CD3)2SO4), to alkylate a suitable precursor.

The chosen strategy must ensure that the deuterium label is not lost during subsequent reaction steps. Placing the deuterium on the methyl group of the methylsulfonyl moiety is advantageous because these C-D bonds are not acidic and are not located near reactive sites, thus preventing exchange under most chemical conditions. This metabolic stability is a key feature of precision deuteration in drug discovery and analytical standards. nih.gov

Synthetic Methodologies for this compound

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry and the precise introduction of the deuterium label.

Stereoselective Synthesis Approaches

The synthesis of the ent- form (enantiomer) of florfenicol amine requires a stereoselective approach to establish the desired (1S, 2R) configuration. Chemo-enzymatic methods have been described for the synthesis of florfenicol, utilizing enzymes like ketoreductases to achieve high stereoselectivity in creating the two contiguous stereocenters of the core amino alcohol structure. researchgate.net To produce the ent- enantiomer, one would employ the opposite enantiomer of a chiral catalyst or a different biocatalyst that provides access to the desired stereoisomer.

A common synthetic route involves the following key transformations:

Formation of a Precursor : The synthesis typically starts from a prochiral ketone bearing the 4-(methylthio)phenyl group. To create the d3-labeled compound, the precursor would be 4-(methylthio-d3)benzaldehyde. This key intermediate is synthesized by reacting 4-mercaptobenzaldehyde (B142403) with a deuterated methylating agent like iodomethane-d3.

Stereoselective Reduction/Amination : The subsequent steps involve building the amino alcohol backbone with the correct stereochemistry. This can be achieved through methods like asymmetric reduction of an azido (B1232118) ketone or by using a chiral auxiliary to direct the stereochemical outcome. google.com

Oxidation and Fluorination : The methylthio-d3 group is then oxidized to the methylsulfonyl-d3 group using a standard oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). A fluorination step is also required to introduce the fluorine atom. researchgate.netgoogle.com

Deprotection : Finally, any protecting groups used during the synthesis are removed to yield the target compound, this compound. google.com

The table below outlines a plausible synthetic sequence.

StepReactionReagentsKey Feature
1Thiol Methylation4-Mercaptobenzaldehyde, CD3I, BaseIntroduction of the trideuteromethyl group.
2Cyanohydrin Formation4-(methylthio-d3)benzaldehyde, (S)-OxynitrilaseStereoselective creation of a chiral center.
3Reduction & RearrangementLiAlH4 or other reducing agentsFormation of the amino alcohol backbone.
4Oxidationm-CPBA or H2O2Conversion of sulfide-d3 to sulfone-d3.
5Fluorination & DeprotectionFluorinating agent, Acid/BaseIntroduction of fluorine and removal of protecting groups.

Purification and Isolation Techniques

After the synthesis is complete, the crude this compound must be purified to remove any unreacted starting materials, reagents, and side products. Standard laboratory techniques are employed to achieve high purity.

Extraction : The reaction mixture is often first subjected to a liquid-liquid extraction to separate the product from inorganic salts and other water-soluble impurities. merck-animal-health-usa.com

Chromatography : Column chromatography is a principal method for purification. The crude product is passed through a stationary phase (e.g., silica (B1680970) gel) with a suitable mobile phase (a solvent or mixture of solvents) to separate the desired compound based on its polarity.

Recrystallization : This is a highly effective technique for purifying solid compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly. The pure compound crystallizes out, leaving impurities behind in the solvent. Isopropanol has been noted as a suitable solvent for recrystallizing florfenicol amine. google.com

Solid-Phase Extraction (SPE) : For cleaning up samples, particularly for analytical purposes, SPE cartridges can be used. These cartridges, such as the Oasis MCX-type, can effectively remove interfering substances from the sample matrix. nih.gov

The purity of the final product is typically assessed by High-Performance Liquid Chromatography (HPLC), often using a chiral column to confirm the enantiomeric excess (ee). google.com

Advanced Spectroscopic Confirmation of Isotopic Purity and Labeling Position

To confirm the successful synthesis, identity, and purity of this compound, several advanced spectroscopic techniques are utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization

NMR spectroscopy is the most powerful tool for unambiguously determining the position of the deuterium label. A combination of ¹H, ¹³C, and ²H NMR experiments is performed.

¹H NMR : In the proton NMR spectrum of this compound, the key confirmation is the absence of the sharp singlet that corresponds to the methylsulfonyl protons (-SO₂CH₃). In the unlabeled compound, this signal is typically found in the aromatic region of the spectrum. Its disappearance is direct evidence of successful deuterium incorporation at this position. The other signals corresponding to the aromatic and aliphatic protons of the florfenicol amine backbone remain. bohrium.com

¹³C NMR : The carbon NMR spectrum provides complementary evidence. The signal for the methyl carbon in the deuterated compound will appear as a multiplet (typically a 1:1:1 triplet) due to spin-spin coupling with the deuterium nucleus (spin I=1). Furthermore, this signal will be shifted slightly upfield compared to the unlabeled compound, an effect known as the isotope shift.

²H NMR : Deuterium NMR provides direct observation of the label. The spectrum of this compound would show a single resonance in the region expected for a methyl group attached to a sulfone, confirming the presence and chemical environment of the deuterium atoms.

The table below summarizes the expected key NMR data shifts.

NucleusUnlabeled Compound (Expected Signal)This compound (Expected Signal)Observation for Confirmation
¹HSinglet for -SO₂CH₃Signal absentDisappearance of the methyl proton signal.
¹³CQuartet for -SO₂CH₃Triplet for -SO₂CD₃Change in multiplicity and slight upfield shift.
²HNo signalSinglet for -SO₂CD₃Direct detection of the deuterium label.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Abundance Verification

HRMS is essential for verifying the elemental composition and confirming the successful incorporation of the desired number of deuterium atoms. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high precision.

For this compound, the molecular formula is C₁₀H₁₁D₃FNO₃S. clearsynth.comscbt.com HRMS analysis would be expected to show a molecular ion peak corresponding to the exact mass of this deuterated molecule. By comparing the measured mass to the calculated theoretical mass, the elemental formula can be confirmed with high confidence. The analysis also verifies the isotopic abundance, ensuring that the product is predominantly the d3-species and not a mixture of d0, d1, or d2 isotopologues. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common platform for this type of analysis. nih.govresearchgate.net

The table below compares the calculated exact masses for the unlabeled and labeled compounds.

CompoundMolecular FormulaCalculated Exact Mass (Monoisotopic)Mass Difference
ent-Florfenicol AmineC₁₀H₁₄FNO₃S247.0679N/A
This compoundC₁₀H₁₁D₃FNO₃S250.0867+3.0188

The observed mass difference in an HRMS experiment provides definitive proof of the incorporation of three deuterium atoms.

Vibrational Spectroscopy (IR, Raman) for Structural Elucidation of Labeled Species

The introduction of deuterium (d), a stable isotope of hydrogen with approximately twice the mass, induces predictable shifts in the vibrational frequencies of bonds involving hydrogen atoms. According to the principles of vibrational spectroscopy, the frequency of a bond's vibration is inversely proportional to the square root of the reduced mass of the atoms involved. libretexts.orgedurev.in Consequently, the replacement of a proton (¹H) with a deuteron (B1233211) (²H or d) significantly increases the reduced mass, leading to a discernible decrease in the vibrational frequency of the corresponding bond. This isotopic shift is a key diagnostic feature in the IR and Raman spectra of deuterated molecules. nih.govbritannica.com

For this compound, the deuterium labeling is on the methyl group of the methylsulfonyl moiety. This targeted labeling allows for the precise analysis of the vibrational modes associated with this specific functional group, as well as any coupled vibrations throughout the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A particular vibration is IR active only if it results in a change in the molecule's dipole moment. mdpi.com In this compound, the key vibrational modes affected by deuteration are the stretching and bending vibrations of the C-D bonds in the -SO₂CD₃ group.

The characteristic vibrational frequencies for primary amines, such as the one present in ent-Florfenicol Amine, include N-H stretching bands, which typically appear as two peaks in the range of 3400-3250 cm⁻¹ for the asymmetric and symmetric stretches, respectively. orgchemboulder.com Additionally, a primary amine N-H bending vibration is expected in the 1650-1580 cm⁻¹ region. orgchemboulder.com The aromatic C-H stretching vibrations of the benzene (B151609) ring are anticipated in the 3100-3000 cm⁻¹ range, while the C-N stretching of the aromatic amine is typically observed between 1335-1250 cm⁻¹. orgchemboulder.com

The introduction of deuterium into the methyl group will primarily affect the C-H stretching and bending vibrations associated with that group. The symmetric and asymmetric stretching vibrations of C-H bonds in a methyl group are typically observed in the 2960 cm⁻¹ and 2870 cm⁻¹ regions, respectively. Upon deuteration to a CD₃ group, these vibrations are expected to shift to lower wavenumbers, approximately in the 2200-2100 cm⁻¹ region. Similarly, the C-H bending (scissoring and rocking) vibrations will also exhibit a downward shift.

A comparison of the expected IR absorption frequencies for the unlabeled ent-Florfenicol Amine and its deuterated analog is presented in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) for ent-Florfenicol AmineExpected Wavenumber (cm⁻¹) for this compoundReference(s)
Amine (-NH₂)N-H Asymmetric Stretch~3400-3300~3400-3300 orgchemboulder.com
Amine (-NH₂)N-H Symmetric Stretch~3330-3250~3330-3250 orgchemboulder.com
Amine (-NH₂)N-H Bend (Scissoring)~1650-1580~1650-1580 orgchemboulder.com
Aromatic RingC-H Stretch~3100-3000~3100-3000 renishaw.com
Methyl (-CH₃)C-H Asymmetric Stretch~2960- dtic.mil
Methyl (-CH₃)C-H Symmetric Stretch~2870- dtic.mil
Deuterated Methyl (-CD₃)C-D Asymmetric Stretch-~2210 researchgate.net
Deuterated Methyl (-CD₃)C-D Symmetric Stretch-~2125 researchgate.net
Methylsulfonyl (-SO₂CH₃)S=O Asymmetric Stretch~1350-1300~1350-1300
Methylsulfonyl (-SO₂CH₃)S=O Symmetric Stretch~1150-1120~1150-1120
Aromatic AmineC-N Stretch~1335-1250~1335-1250 orgchemboulder.com

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light, usually from a laser source. stellarnet.us A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. stellarnet.us Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa, providing a more complete picture of the molecule's vibrational framework. For instance, symmetric vibrations of non-polar bonds tend to be strong in Raman spectra.

In the context of this compound, Raman spectroscopy is particularly useful for observing the vibrations of the aromatic ring and the symmetric vibrations of the methyl and deuterated methyl groups. The Raman spectrum of the parent compound, florfenicol, has been studied, and some of its characteristic peaks can be extrapolated to its amine derivative. tandfonline.com For instance, florfenicol exhibits notable Raman peaks at approximately 630 cm⁻¹, 769 cm⁻¹, 973 cm⁻¹, 1142 cm⁻¹, and 1681 cm⁻¹. tandfonline.com These peaks are likely associated with the vibrations of the aromatic ring and other skeletal modes.

The introduction of the three deuterium atoms in this compound will most prominently manifest in the C-D stretching region of the Raman spectrum, which is typically found between 2100 and 2300 cm⁻¹. nih.gov This region is often referred to as the "silent region" in biological samples because of the low natural abundance of deuterium, making deuterium labeling an excellent tool for tracking specific molecules in complex systems. nih.gov

The table below summarizes the expected prominent Raman shifts for ent-Florfenicol Amine and its deuterated counterpart.

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹) for ent-Florfenicol AmineExpected Raman Shift (cm⁻¹) for this compoundReference(s)
Aromatic RingRing Breathing~1000~990 scispace.com
Aromatic RingC=C Stretch~1600~1600 renishaw.com
Methyl (-CH₃)C-H Symmetric Stretch~2870- dtic.mil
Deuterated Methyl (-CD₃)C-D Symmetric Stretch-~2125 researchgate.net
Methylsulfonyl (-SO₂CH₃)S=O Symmetric Stretch~1150-1120~1150-1120

The structural elucidation of this compound is greatly enhanced by the combined use of IR and Raman spectroscopy. The predictable and well-defined shifts in vibrational frequencies upon deuterium labeling provide unequivocal evidence of successful isotopic incorporation at the intended site. Furthermore, the detailed analysis of the vibrational spectra allows for a comprehensive understanding of the molecular structure and the subtle electronic influences of isotopic substitution.

Application of Ent Florfenicol Amine D3 in Quantitative Analytical Methodologies

Development and Optimization of Chromatographic-Mass Spectrometric Methods for Florfenicol (B1672845) and Metabolites

The quantification of florfenicol and its primary metabolite, florfenicol amine, necessitates the development of highly sensitive and selective analytical methods. Chromatographic separation coupled with mass spectrometric detection has become the gold standard for this purpose.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is a widely employed technique for the simultaneous determination of florfenicol and florfenicol amine in complex matrices like serum, seminal plasma, and various animal tissues. nih.govfrontiersin.org The high resolving power of UHPLC allows for rapid separation of analytes, while the sensitivity and specificity of tandem mass spectrometry enable low detection limits.

A notable advantage of UHPLC-MS/MS is its ability to handle different ionization requirements within a single run. For instance, florfenicol and its deuterated internal standard, florfenicol-d3 (B3026104), are best detected in negative electrospray ionization (ESI-) mode, whereas florfenicol amine requires positive electrospray ionization (ESI+). nih.gov Modern instruments can rapidly switch between these modes, allowing for the comprehensive analysis of all target compounds in a short timeframe. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-NCI/MS

While less common than LC-based methods for florfenicol analysis, gas chromatography-mass spectrometry (GC-MS) offers an alternative approach. This technique typically requires derivatization of the analytes to increase their volatility and thermal stability. Negative chemical ionization (NCI) can enhance sensitivity for electronegative compounds like florfenicol.

Optimization of Chromatographic Parameters (e.g., Column Selection, Mobile Phase Composition, Flow Rate)

Achieving optimal chromatographic separation is crucial for accurate quantification. Key parameters that are meticulously optimized include:

Column Selection: Reversed-phase columns, such as C18 columns, are frequently chosen for the separation of florfenicol and its metabolites. nih.gov For instance, a BEH C18 column has been shown to provide sharp and symmetrical peaks for florfenicol, florfenicol amine, and florfenicol-d3. nih.gov

Mobile Phase Composition: The choice of mobile phase components and their gradient is critical. A common mobile phase consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govfrontiersin.org The gradient program is carefully adjusted to ensure adequate separation of the analytes from matrix components and from each other. nih.gov

Flow Rate: The flow rate is optimized to balance analysis time with separation efficiency. Typical flow rates in UHPLC methods are around 0.3 mL/min. nih.gov

Interactive Data Table: Optimized Chromatographic Parameters for UHPLC-MS/MS Analysis

ParameterOptimized ValueReference
ColumnWaters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) nih.gov
Mobile Phase AUltra-pure water nih.gov
Mobile Phase BAcetonitrile nih.gov
Flow Rate0.3 mL/min nih.gov
Column Temperature30°C nih.gov
Injection Volume7.5 µL nih.gov

Optimization of Mass Spectrometric Detection Parameters (e.g., Ionization Mode, Multiple Reaction Monitoring Transitions)

Fine-tuning the mass spectrometer settings is essential for achieving the desired sensitivity and selectivity. This involves:

Ionization Mode: As mentioned, florfenicol and florfenicol-d3 are typically analyzed in negative ESI mode, while florfenicol amine is analyzed in positive ESI mode. nih.gov

Multiple Reaction Monitoring (MRM) Transitions: For quantitative analysis, specific precursor-to-product ion transitions are monitored for each analyte and internal standard. nih.gov The selection of these transitions is based on their specificity and intensity, which are determined by infusing standard solutions of each compound into the mass spectrometer. nih.gov The cone voltage and collision energy are optimized for each transition to maximize signal intensity. nih.gov

Interactive Data Table: Optimized Mass Spectrometric Parameters for UHPLC-MS/MS Analysis

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Reference
FlorfenicolESI-355.9335.9408 nih.gov
FlorfenicolESI-355.9185.04018 nih.gov
Florfenicol AmineESI+248.0130.04021 nih.gov
Florfenicol-d3ESI-358.9338.9408 nih.gov

Role of ent-Florfenicol Amine-d3 as an Internal Standard for Matrix Effects Mitigation

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in quantitative mass spectrometry. nih.gov this compound, as a stable isotope-labeled internal standard, is instrumental in mitigating these effects. nih.govresearchgate.net

Compensation for Ion Suppression/Enhancement

Because this compound is structurally and chemically almost identical to florfenicol amine, it co-elutes and experiences the same degree of ion suppression or enhancement. nih.govresearchgate.net By calculating the ratio of the analyte signal to the internal standard signal, any variations in signal intensity due to matrix effects are effectively normalized. researchgate.net This ensures that the quantitative results are accurate and reproducible, even in complex biological samples like serum and seminal plasma. nih.govresearchgate.net The use of a stable isotope-labeled internal standard is considered the "gold standard" for correcting matrix effects in LC-MS analysis. nih.gov

Improvement of Analytical Precision and Accuracy

The primary role of this compound in quantitative methodologies is to enhance analytical precision and accuracy. lcms.cz In techniques like LC-MS/MS, variations can occur at multiple stages, including sample extraction, cleanup, and injection, as well as fluctuations in the mass spectrometer's ionization source. lcms.cz These factors can lead to inconsistent and inaccurate results.

By adding a known amount of this compound to each sample at the beginning of the workflow, it experiences nearly identical procedural losses and matrix-induced signal suppression or enhancement as the native Florfenicol Amine. lcms.cz The final quantification is based on the ratio of the signal response of the target analyte to that of the stable isotope-labeled internal standard. This normalization process corrects for analytical variability, leading to a significant improvement in the reproducibility and reliability of the results. nih.gov Methods employing deuterated internal standards consistently demonstrate excellent accuracy and precision, with calculated bias often within ±15% and coefficients of variation (CV%) below 15% across different quality control levels. nih.gov

Method Validation in Diverse Biological and Environmental Matrices

The robustness and applicability of an analytical method are confirmed through rigorous validation across various sample types, known as matrices. The use of this compound has been integral to the validation of methods for detecting florfenicol residues in a wide range of biological and environmental samples.

Assessment of Matrix Effects in Animal Tissues (e.g., muscle, liver, kidney, milk, serum, seminal plasma)

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in bioanalytical methods. researchgate.net These effects can lead to erroneous quantification if not properly addressed. The use of a stable isotope-labeled internal standard like this compound is considered the most effective strategy to mitigate these issues. lcms.cz

Validation studies have been conducted in numerous animal-derived matrices. For instance, in the analysis of florfenicol and its metabolite florfenicol amine in bull serum and seminal plasma, the matrix effect was carefully evaluated. nih.govresearchgate.net This was achieved by comparing the signal response of the analytes in a pure solvent to their response in a blank matrix extract, demonstrating the ability of the deuterated internal standard to compensate for signal variations. researchgate.net Similarly, methods have been successfully validated for the quantification of total florfenicol residues (measured as florfenicol amine) in challenging tissues such as porcine and bovine kidney, where the potential for matrix interference is high. wur.nl The successful validation in these diverse tissues confirms the strength of using an isotope-labeled internal standard to ensure accurate quantification regardless of the complexity of the sample matrix. nih.govwur.nl

Evaluation of Method Specificity and Selectivity

Specificity is the ability of an analytical method to differentiate and quantify the target analyte in the presence of other components in the sample. In LC-MS/MS analysis, specificity is primarily achieved by monitoring unique mass transitions (Multiple Reaction Monitoring or MRM) from a precursor ion to a product ion. wur.nl

The use of this compound enhances the confidence in method selectivity. For example, the MRM transition for Florfenicol Amine-d3 (m/z 251.0 → 132.0) is distinct from that of the unlabeled analyte (m/z 248.0 → 130.1). wur.nl During method validation, blank samples from ten different sources of serum and seminal plasma were analyzed, and no chromatographic interferences were observed at the specific retention times for the analytes or the internal standard. nih.gov This demonstrates the high selectivity of the method, ensuring that the detected signal originates solely from the target compounds and not from endogenous matrix components. nih.govwur.nl

Determination of Quantitative Performance Characteristics (e.g., Linearity, Limit of Detection, Limit of Quantification, Accuracy, Precision, Recovery)

A comprehensive validation process involves establishing key performance metrics to define the capabilities and limitations of the analytical method. The use of this compound as an internal standard has been central to developing methods with excellent quantitative performance across various matrices, including animal tissues and eggs. nih.govmerck-animal-health-usa.comnih.govresearchgate.net

Linearity The linearity of the method is assessed to ensure a proportional relationship between analyte concentration and instrument response over a defined range. Methods validated using a deuterated internal standard consistently show excellent linearity.

MatrixAnalyte(s)Linearity (R²)
Bull Serum & Seminal PlasmaFlorfenicol, Florfenicol Amine>0.99 nih.gov
Chicken Claws, Muscle, LiverFlorfenicol, Florfenicol Amine>0.99 researchgate.net

Sensitivity (LOD & LOQ) The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.

MatrixAnalyteLOD (µg/kg)LOQ (µg/kg)
Catfish MuscleFlorfenicol Amine44 merck-animal-health-usa.com75 merck-animal-health-usa.com
EggsFlorfenicol Amine0.04 nih.gov0.1 nih.gov

Accuracy, Precision, and Recovery Accuracy reflects how close the measured value is to the true value, often expressed as recovery or bias. Precision measures the degree of agreement among a series of individual measurements, typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). Recovery assesses the efficiency of the extraction process.

MatrixAnalyte(s)Accuracy/RecoveryPrecision (RSD/CV%)
Bull Serum & Seminal PlasmaFlorfenicol, Florfenicol AmineBias within ±15% nih.gov<15% nih.gov
Catfish MuscleFlorfenicol Amine85.7% - 92.3% merck-animal-health-usa.com4.8% - 17.2% merck-animal-health-usa.com
EggsFlorfenicol Amine90.8% - 108.23% nih.gov<9.61% nih.gov
Chicken MuscleFlorfenicol Amine95.35% - 112.83% researchgate.netRepeatability: 5.9%, Reproducibility: 16.9% researchgate.net
Chicken LiverFlorfenicol Amine87.08% - 104.66% researchgate.netRepeatability: 4.1%, Reproducibility: 13.0% researchgate.net

These robust performance characteristics underscore the reliability of methods validated with a stable isotope-labeled internal standard for regulatory monitoring and research. nih.govmerck-animal-health-usa.comnih.gov

Stability Studies of Analytes and Internal Standard in Prepared Samples and Extracts

Ensuring the stability of both the target analyte and the internal standard throughout the analytical process is critical for accurate quantification. Stability must be evaluated under various conditions that samples and extracts might encounter in a laboratory setting.

Validation studies have demonstrated the stability of florfenicol, florfenicol amine, and deuterated internal standards in stock solutions, which were confirmed to be stable for at least one month when stored at -20°C in the dark. nih.gov Furthermore, the stability of florfenicol amine has been established in biological matrices. In fortified catfish muscle and tissue with incurred residues, florfenicol amine was stable for up to 4.5 months during freezer storage at –20°C. merck-animal-health-usa.com The analyte also showed stability in the final processed sample extracts for 24 hours at room temperature and for up to one month under refrigerated conditions (2–8°C). merck-animal-health-usa.com These findings confirm that degradation of the analyte or internal standard is not a significant source of error when proper storage and handling procedures are followed.

Utilization of Ent Florfenicol Amine D3 in Non Human Pharmacokinetic and Metabolic Research

Investigation of Florfenicol (B1672845) and Metabolite Disposition in Animal Models

The disposition of florfenicol in the animal body is a complex process involving metabolic conversion to various compounds and subsequent distribution to tissues. ent-Florfenicol Amine-d3, a deuterated isotopologue of the major metabolite florfenicol amine, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Its chemical and physical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in mass spectrometric detection. This ensures high precision and accuracy in quantitative assays by compensating for variations during sample preparation and analysis. The use of deuterated internal standards is a widely accepted practice for reliable bioanalytical method development. clearsynth.comkcasbio.comnih.gov

Florfenicol is metabolized into several key compounds, with florfenicol amine being the principal metabolite across numerous species. mdpi.comfda.gov The metabolic journey of florfenicol has been extensively studied in a range of animals, including cattle, swine, poultry, fish, and donkeys. frontiersin.org

In swine , following administration, florfenicol is converted to florfenicol amine. Within 12 days after intramuscular injection, the parent drug, florfenicol, constitutes only a small percentage of the extractable radioactivity in edible tissues, indicating significant metabolism. europa.eu In urine, florfenicol amine accounts for 11.2% to 17% of the recovered radioactivity. europa.eu

Studies in donkeys have also detailed the pharmacokinetic profiles of florfenicol and florfenicol amine in plasma, urine, and feces, highlighting the metabolic conversion of the parent drug. frontiersin.orgnih.gov

In chickens , florfenicol is also metabolized to florfenicol amine. After oral administration, both florfenicol and florfenicol amine can be detected in various tissues. researchgate.net

Research in fish , such as Nile tilapia, has shown that florfenicol is metabolized, and its residues, along with those of florfenicol amine, can be quantified in kidney and liver tissues. nih.gov

The consistent identification of florfenicol amine as a major metabolite across these diverse species underscores its importance as a marker for florfenicol exposure and metabolism. The use of this compound's non-deuterated counterpart as an internal standard in these analytical methods is crucial for generating the reliable quantitative data needed to trace these metabolic pathways.

The metabolic pathways of florfenicol are summarized in the table below:

Parent Compound Primary Metabolite Other Identified Metabolites

The biotransformation of florfenicol into its various metabolites is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. While specific CYP isozymes involved can vary between species, studies have implicated their role in the metabolic clearance of florfenicol.

The rate of conversion of florfenicol to its metabolites can be influenced by various factors, including the animal species, route of administration, and the presence of other substances that can induce or inhibit CYP enzymes. For instance, in swine, the conversion to florfenicol amine is significant, with the metabolite being a major component of the total residues in tissues. europa.eu The half-life of florfenicol in pigs is approximately 2.2 hours, indicating a relatively rapid metabolism and elimination. europa.eu

In donkeys, after oral administration, florfenicol is rapidly absorbed and then metabolized, with florfenicol amine showing a longer elimination half-life than the parent compound, suggesting a slower elimination rate for the metabolite. frontiersin.orgnih.gov

The table below presents a summary of the pharmacokinetic parameters of florfenicol and florfenicol amine in donkeys after a single oral administration.

Parameter Florfenicol (FF) Florfenicol Amine (FFA)
Elimination half-life (t½ kz) in plasma (h)5.9215.95
Peak plasma concentration (Cmax) (μg/mL)0.130.08
Time to reach Cmax (Tmax) (h)0.680.72
Elimination half-life (t½ kz) in urine (h)21.9340.26
Maximum excretion rate in urine (μg/h)10.564.03
Maximum excretion rate in feces (μg/h)0.020.01
(Data sourced from a pharmacokinetic study in donkeys) frontiersin.orgnih.gov

Analysis of Excretion Patterns in Pre-clinical Animal Studies

Understanding the routes and rates of excretion of a drug and its metabolites is a critical component of pharmacokinetic research. This compound plays a vital role in the precise measurement of florfenicol and florfenicol amine in excreta, allowing for a detailed analysis of their elimination from the body.

Urinary excretion is a major route of elimination for florfenicol and its metabolites in many animal species. In swine, approximately 81% of the recovered radioactivity from a dose of 14C-labeled florfenicol is found in the urine within 12 days. The parent compound, florfenicol, is the most abundant component in urine (45% to 60%), followed by florfenicol amine (11.2% to 17%). europa.eu

In donkeys, a significant amount of the administered florfenicol is excreted in the urine, largely as the unchanged parent drug, along with its metabolite, florfenicol amine. frontiersin.orgnih.gov The total amount of florfenicol and florfenicol amine recovered in the urine of donkeys was 123.08 μg and 63.62 μg, respectively, in one study. frontiersin.org

Fecal excretion represents another important pathway for the elimination of florfenicol and its metabolites. In swine, about 19% of the recovered radioactivity from a dose of 14C-florfenicol is excreted in the feces over a 12-day period. europa.eu

In donkeys, while urinary excretion is the primary route, florfenicol and florfenicol amine are also detected in the feces. The total recovered amounts in feces were reported to be 0.52 μg for florfenicol and 0.22 μg for florfenicol amine in a specific study, amounts considerably less than what was found in urine. frontiersin.orgnih.gov

The following table summarizes the excretion balance of florfenicol and florfenicol amine in swine and donkeys.

Species Route of Excretion Percentage of Recovered Radioactivity/Measured Amount
SwineUrine81% of recovered 14C radioactivity
Feces19% of recovered 14C radioactivity
DonkeyUrine (amount recovered)Florfenicol: 123.08 μg, Florfenicol Amine: 63.62 μg
Feces (amount recovered)Florfenicol: 0.52 μg, Florfenicol Amine: 0.22 μg
(Data for swine is based on a 14C-florfenicol study, and for donkeys is based on a pharmacokinetic study with direct measurement) frontiersin.orgeuropa.eunih.gov

Biliary Excretion Assessment

In non-human pharmacokinetic research, a comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is critical. The assessment of excretory pathways, including renal (urine) and fecal elimination, is fundamental to characterizing the disposition of a xenobiotic. Biliary excretion, which contributes to the fecal elimination route, is a particularly important mechanism for the clearance of certain drugs and their metabolites. For the veterinary antibiotic florfenicol, understanding its complete excretion profile, including the role of the biliary pathway, is essential for evaluating its persistence in the body and for constructing accurate pharmacokinetic models.

Research in various animal species has focused on quantifying florfenicol and its primary metabolite, florfenicol amine, in urine and feces. For instance, a study in fattening male donkeys determined that florfenicol and florfenicol amine are predominantly excreted through urine nih.govresearchgate.net. However, evidence in aquatic species suggests that biliary excretion and subsequent enterohepatic recycling may play a significant role in the pharmacokinetics of florfenicol. A study on orange-spotted grouper noted the higher distribution and slower elimination of florfenicol in bile, suggesting that biliary secretion followed by intestinal reabsorption could be the cause of secondary peaks observed in plasma concentration-time profiles researchgate.net.

Table 1: Summary of Research Findings on Florfenicol (FF) and Florfenicol Amine (FFA) Excretion in Non-Human Species This table summarizes key findings from pharmacokinetic studies regarding the excretion routes of florfenicol and its primary metabolite.

Species Primary Excretion Route Identified Key Findings Reference
Donkeys Urine FF and FFA are rapidly absorbed and slowly eliminated, with the majority of the dose being excreted through urine rather than feces. nih.govresearchgate.net
Orange-Spotted Grouper Bile (suggested) High distribution and slow elimination in bile suggest biliary secretion and enterohepatic recycling contribute to the pharmacokinetic profile. researchgate.net

| Dogs | Not specified (metabolite detected) | Florfenicol amine, the major metabolite, was detected after both intravenous and oral administration, indicating systemic metabolism. | nih.gov |

Application in Physiologically Based Pharmacokinetic (PBPK) Modeling Development for Veterinary Drugs

Physiologically Based Pharmacokinetic (PBPK) modeling represents a sophisticated, mechanism-based approach used in veterinary drug development and food safety assessment researchgate.netescholarship.orgtaylorfrancis.com. These models mathematically simulate the ADME processes of a drug within the body by integrating data on the drug's physicochemical properties with species-specific physiological and anatomical parameters escholarship.org. For veterinary drugs like florfenicol, which is used in food-producing animals, PBPK models are invaluable tools for predicting drug and metabolite concentrations in various edible tissues and for establishing scientifically-backed withdrawal intervals (WDIs) researchgate.netnih.gov. The ultimate goal is to ensure that residue levels in animal-derived food products fall below the established Maximum Residue Limits (MRLs), safeguarding public health wur.nl.

The development of a robust PBPK model for florfenicol requires high-quality data on the concentration of both the parent drug and its major metabolite, florfenicol amine, in plasma and key tissues such as liver, kidney, and muscle nih.govnih.gov. Regulatory guidelines often define the marker residue for florfenicol as the sum of florfenicol and its metabolites, measured as florfenicol amine wur.nlnih.govwur.nl. Therefore, the accurate quantification of florfenicol amine is not merely supportive but is a central requirement for building and validating these predictive models.

This is the specific and critical application of this compound. In the development of PBPK models for florfenicol in cattle, for example, researchers rely on precise measurements of florfenicol amine depletion in tissues over time nih.gov. This compound is employed as an internal standard in LC-MS/MS bioanalytical methods to generate this essential quantitative data veeprho.com. Its use ensures the accuracy and reliability of the concentration measurements that form the foundation of the PBPK model's structure and parameterization. By enabling precise quantification, this compound directly contributes to the predictive power of the model, allowing regulators and researchers to confidently estimate withdrawal times and improve food safety nih.gov.

Table 2: Application of PBPK Modeling for Florfenicol and Florfenicol Amine in Veterinary Research This table highlights key aspects of PBPK models developed for florfenicol in different non-human species.

Species Model Focus Key Application Role of Metabolite Data Reference
Cattle Prediction of FF and FFA concentrations in tissues and plasma. Calculation and comparison of withdrawal intervals (WDIs) to ensure tissue residues are below MRLs. Essential for the FFA sub-model and for calculating total residue concentrations. nih.gov
Crucian Carp Prediction of FF concentrations in edible tissues. Oral-to-intramuscular extrapolation to assess residue levels. While the model focused on the parent drug, accurate metabolite data is crucial for a complete residue profile. nih.gov

| Cattle & Swine | Generic PBPK platform for multiple drugs including florfenicol. | User-friendly tool for real-time prediction of WDIs following on-label or extra-label use. | A metabolite sub-model for florfenicol amine is explicitly included to account for total residues. | escholarship.org |

Environmental Occurrence and Analytical Assessment of Florfenicol Amines

Detection and Quantification of Florfenicol (B1672845) Amine Metabolites in Environmental Matrices

The primary metabolite of florfenicol is florfenicol amine (FFA). researchgate.net The detection and quantification of FFA in complex environmental samples require sophisticated and sensitive analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for this purpose due to its high selectivity and sensitivity. nih.govresearchgate.net In these methods, ent-Florfenicol Amine-d3 serves as an ideal internal standard. By adding a known concentration of the deuterated standard to a sample, variations in sample preparation and instrument response can be corrected, allowing for highly accurate quantification of the native (non-labeled) florfenicol amine.

Analysis in Water Systems (e.g., aquaculture wastewater, surface water)

Florfenicol is extensively used in aquaculture, leading to its introduction into aquatic ecosystems through uneaten medicated feed and fish excretion. ijah.innih.gov Consequently, florfenicol and its amine metabolite are frequently detected in aquaculture wastewater and surrounding surface waters. nih.gov Analytical methods for water samples typically involve a pre-concentration step, such as solid-phase extraction (SPE), to isolate and concentrate the analytes from the large water volume before LC-MS/MS analysis. nih.gov Studies have reported varying concentrations of florfenicol in aquacultural water, with some reaching as high as 23.1 ng·L⁻¹ in specific fjord environments after antibiotic treatment. nih.gov The degradation of florfenicol in water can occur through various processes, including hydrolysis and photolysis, leading to the formation of florfenicol amine. ijah.inmdpi.com

Analytical Methods for Florfenicol Amine in Water Systems

Analytical TechniqueSample Pre-treatmentCommon Detection Limits (LOD)Common Quantification Limits (LOQ)Reference
LC-MS/MSSolid-Phase Extraction (SPE)0.0005 mg/kg0.01 mg/kg nih.gov
HPLC-UVLiquid-Liquid ExtractionNot Specified0.075 µg/g merck-animal-health-usa.com

Analysis in Soil and Sediment Samples

When contaminated water is used for irrigation or when manure from treated animals is applied as fertilizer, florfenicol and its metabolites can accumulate in soil and sediments. researchgate.net The strong binding of these compounds to soil and sediment particles makes their extraction and analysis more challenging than for water samples. Analytical procedures often involve pressurized liquid extraction or ultrasonic-assisted extraction followed by a clean-up step to remove interfering matrix components. researchgate.net The presence of florfenicol in sediments can negatively impact the local microbial community. ijah.in High concentrations of the antibiotic have been shown to alter the bacterial community structure and increase the abundance of antibiotic resistance genes. nih.gov

Reported Findings of Florfenicol in Sediments

FindingImpactReference
Negative impact on sediment microbial communityCascading effects on other organisms over time ijah.in
Increased abundance of resistance genes (floR, optrA)Promotion of antibiotic resistance in the environment nih.gov
Bacterial community diversity higher in sediment than waterFlorfenicol's effect on community structure is greater in water nih.gov

Analysis in Animal Waste and Manure

Following administration, a significant portion of florfenicol is metabolized and excreted by animals in both urine and feces, primarily as the parent compound and florfenicol amine. frontiersin.org Manure from treated livestock is therefore a primary source of environmental contamination. To analyze these complex matrices, robust extraction and clean-up procedures are necessary to isolate florfenicol amine from high concentrations of organic matter. Acid hydrolysis is often employed in these analytical methods, which converts florfenicol and its other metabolites into florfenicol amine, allowing for the measurement of the total florfenicol residue. iaea.orgresearchgate.net Studies on donkeys have shown that after oral administration, florfenicol and florfenicol amine are predominantly excreted through urine. frontiersin.org

Use of this compound as a Tracer in Environmental Fate and Transport Studies

While this compound is primarily used as an internal standard for quantification, the broader technique of stable isotope labeling (using compounds like Florfenicol-d3) is invaluable for tracing the environmental fate and transformation of the parent drug. In these studies, a labeled version of florfenicol is introduced into a controlled environmental system (e.g., a soil microcosm). By tracking the appearance of labeled metabolites, such as florfenicol amine, researchers can definitively identify transformation products and elucidate degradation pathways without ambiguity from background matrix interference. researchgate.net

Investigating Biodegradation Pathways of Florfenicol in Environmental Compartments

Microbial action is a key driver of florfenicol degradation in the environment. researchgate.net Stable-isotope assisted nontarget screening has been effectively used to map the biodegradation of florfenicol in soil. researchgate.net This technique allows for the confident identification of numerous transformation products. Based on these identified products, a comprehensive biodegradation map for florfenicol has been established, which includes key pathways such as amide hydrolysis (leading to the formation of florfenicol amine), dechlorination, dehydration, defluorination, and sulfone reduction. researchgate.netresearchgate.net Florfenicol amine is a significant intermediate in these pathways, which can itself be subject to further degradation. researchgate.net

Assessing Photolytic and Hydrolytic Degradation Processes

Beyond biodegradation, florfenicol is also subject to abiotic degradation processes. Hydrolysis, the breakdown by water, and photolysis, the breakdown by sunlight, play important roles in the transformation of florfenicol in aquatic environments. ijah.inmdpi.com Studies have shown that florfenicol is unstable under both acidic and alkaline conditions. nih.gov The presence of substances like nitrate (B79036) and dissolved organic matter in water can influence the rate of photolysis through light screening effects and the generation of reactive oxygen species, such as hydroxyl radicals and singlet oxygen. nih.govmdpi.com The degradation pathways identified during photolysis include hydrolysis, oxidation, dechlorination, and cleavage of the side chain, all of which contribute to the transformation of the parent compound into various products, including florfenicol amine. nih.govnih.gov

Key Degradation Pathways of Florfenicol

Degradation ProcessKey Transformation PathwaysResulting Products IncludeReference
BiodegradationAmide hydrolysis, dechlorination, dehydration, defluorination, sulfone reductionFlorfenicol Amine researchgate.netresearchgate.net
PhotolysisPhotoinduced hydrolysis, oxidation, dechlorination, side-chain cleavageFlorfenicol Amine, Thiamphenicol nih.govnih.gov
HydrolysisBreakdown under acidic and alkaline conditionsFlorfenicol Amine nih.gov

Methodologies for Sample Preparation in Complex Environmental Matrices

The accurate quantification of florfenicol amine in complex environmental matrices necessitates robust sample preparation methodologies to remove interfering substances and concentrate the analyte of interest. Given that this compound serves as an internal standard, the preparation techniques are developed and validated for its non-labeled counterpart, florfenicol amine. These methods are crucial for ensuring the reliability of analytical results obtained from various environmental and biological samples, which are often considered representative of environmental exposure pathways.

A common strategy for the determination of total florfenicol residues involves an initial acid hydrolysis step. This procedure converts florfenicol and its metabolites into a single marker residue, florfenicol amine, simplifying the analytical process. iaea.orgnih.govmerck-animal-health-usa.com For instance, in the analysis of animal tissues, samples are homogenized and subjected to acid-catalyzed hydrolysis, followed by partitioning with ethyl acetate (B1210297) to remove lipids and other neutral interferences. The hydrolysate is then made strongly basic to convert the florfenicol amine salts to the free base, which is subsequently extracted. iaea.org

Various extraction techniques have been employed for the isolation of florfenicol amine from diverse and complex sample types. These methodologies are summarized below and detailed in the subsequent tables.

Liquid-Liquid Extraction (LLE) has been a conventional approach for sample cleanup. This technique involves partitioning the analyte between two immiscible liquid phases to separate it from matrix components.

Solid-Phase Extraction (SPE) is a widely used and effective technique for the cleanup and pre-concentration of florfenicol amine from aqueous and biological matrices. SPE utilizes a solid sorbent to retain the analyte, while allowing interfering substances to pass through. The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the matrix. For example, Oasis MCX cartridges, which employ a mixed-mode cation exchange mechanism, have been successfully used for the cleanup of florfenicol amine from hydrolyzed tissue samples. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined approach that combines extraction and cleanup into a single step. This method has gained popularity for the analysis of veterinary drug residues in various food and environmental samples due to its simplicity and high throughput. The QuEChERS procedure typically involves an initial extraction with an organic solvent, followed by a salting-out step to induce phase separation. A subsequent dispersive solid-phase extraction (d-SPE) step is then used for cleanup, where a sorbent is added to the extract to remove interfering matrix components. mdpi.comresearchgate.netnih.gov

The selection of an appropriate sample preparation method is contingent on the specific matrix, the required limit of detection, and the available analytical instrumentation. The following tables provide a detailed overview of various methodologies reported in the literature for the preparation of samples prior to the analysis of florfenicol amine.

Advancements and Future Perspectives in Research Involving Isotope Labeled Florfenicol Amine Derivatives

Emerging Analytical Techniques and Their Integration (e.g., high-resolution mass spectrometry for non-target screening)

The integration of ent-Florfenicol Amine-d3 and similar isotope-labeled standards with advanced analytical platforms, especially high-resolution mass spectrometry (HRMS), is enhancing the accuracy and scope of chemical analysis. cerilliant.com Traditionally, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been used for the simultaneous determination of florfenicol (B1672845) and its primary metabolite, florfenicol amine, in various matrices. nih.govspkx.net.cn In these methods, a stable isotope-labeled internal standard is crucial for accurate quantification, as it effectively compensates for variations in sample preparation and matrix effects. clearsynth.comcrimsonpublishers.com

HRMS, including technologies like Quadrupole Time-of-Flight (Q-TOF), offers significant advantages over traditional tandem quadrupole systems. Its ability to provide high-resolution, accurate mass data allows for non-target screening, a powerful approach for identifying unknown transformation products or metabolites of a parent compound without the need for reference standards of those specific products. nih.gov When combined with stable-isotope assisted strategies, the process of identifying these novel compounds is greatly simplified. nih.govresearchgate.net For instance, researchers studying the environmental fate of florfenicol have used this approach to identify dozens of previously unknown biodegradation products in soil. nih.govresearchgate.net The presence of an isotope-labeled compound results in a unique isotopic pattern in the mass spectrum, creating a "peak pair" that can be computationally filtered from thousands of matrix-related signals, thus flagging potential metabolites.

The use of this compound in such a workflow would enable researchers to specifically track the fate of florfenicol amine, distinguishing its metabolic or degradation pathway from that of the parent drug, florfenicol. This is critical for comprehensive environmental risk assessments and understanding the complete lifecycle of the antibiotic.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 1217625-88-1 scbt.compharmaffiliates.com
Molecular Formula C₁₀H₁₁D₃FNO₃S scbt.compharmaffiliates.com
Molecular Weight 250.3 g/mol scbt.com

| Synonym | (αS)-α-[(1R)-1-Amino-2-fluoroethyl]-4-(methylsulfonyl)benzenemethanol-d3 | pharmaffiliates.com |

Potential for Novel Applications in Chemical Biology Research (e.g., elucidating resistance mechanisms at molecular level)

Beyond quantitative analysis, isotope-labeled compounds like this compound hold significant potential for fundamental research in chemical biology, particularly in the study of antibiotic resistance. A primary mechanism of florfenicol resistance in bacteria is the expression of specific exporter proteins, encoded by genes such as floR, which actively pump the drug out of the cell. frontiersin.org However, the precise molecular interactions and the potential for metabolic inactivation by resistant bacteria are areas of ongoing investigation.

Stable isotope labeling provides a sophisticated method to trace the metabolic fate of florfenicol and its amine metabolite within bacterial systems. By incubating both resistant and susceptible bacterial strains with a known concentration of florfenicol and using this compound as an internal standard for quantification, researchers can precisely measure the intracellular and extracellular concentrations of the metabolite. This can help determine if resistant strains metabolize the drug differently or are simply more efficient at expelling it.

Furthermore, stable-isotope assisted non-target screening, similar to the environmental studies mentioned previously, could be applied to bacterial cultures. nih.gov This would allow for the discovery of novel modified or conjugated forms of florfenicol amine produced by resistant bacteria, providing direct evidence of metabolic inactivation as a resistance mechanism. Elucidating these pathways at the molecular level is essential for understanding the full spectrum of antibiotic resistance and for the future design of more resilient therapeutic agents.

Challenges and Opportunities in Isotope-Labeled Reference Standard Production and Certification

While the utility of isotope-labeled standards is clear, their production and certification present distinct challenges and opportunities. A primary challenge in producing deuterated standards like this compound is ensuring the stability of the isotopic label. acanthusresearch.com Deuterium (B1214612) atoms placed on or near heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups can sometimes be susceptible to back-exchange with hydrogen from solvents, which compromises the standard's integrity. acanthusresearch.comhilarispublisher.com Therefore, careful selection of the labeling position during chemical synthesis is critical to ensure the label is on a non-exchangeable site. acanthusresearch.com

Another challenge is achieving high isotopic purity and chemical purity. musechem.com The synthesis of these complex molecules can be low-yielding, which increases production costs. musechem.com The opportunity here lies in the development of novel, more efficient synthetic routes and catalysts that can improve yields and isotopic incorporation. musechem.com

From a certification standpoint, providing a truly accurate and reliable reference standard is complex. Certified reference materials must come with documentation detailing not just the chemical purity but also the isotopic enrichment and the concentration of any unlabeled species. lgcstandards.com The certification process must account for the fact that deuteration is rarely 100%, and the certified value often represents the sum of all isotopomers. lgcstandards.com

Opportunities for advancement in this area include:

Developing multi-isotope standards: While deuterium is cost-effective, standards labeled with ¹³C or ¹⁵N are not susceptible to exchange and can offer greater stability and analytical reliability. crimsonpublishers.comhilarispublisher.com

Improving certification protocols: Establishing more rigorous international standards for the certification of isotope-labeled materials would increase confidence and comparability of results across different laboratories. This includes providing detailed information on isotopic distribution and stability.

Enhancing accessibility: As analytical techniques become more sensitive, the demand for high-quality labeled standards increases. Innovations that lower the cost of production will make these critical tools more accessible to the broader research community. cerilliant.com

Table 2: Summary of Challenges and Opportunities in Isotope-Labeled Standard Development

Aspect Challenges Opportunities
Synthesis & Production Low reaction yields; high cost; ensuring label stability (avoiding H/D exchange). acanthusresearch.commusechem.com Develop new catalysts and synthetic pathways for higher yields; select stable labeling positions. acanthusresearch.commusechem.com
Analytical Utility Potential for chromatographic separation from the analyte (isotopic effect); H/D scrambling in mass spectrometer sources. cerilliant.comhilarispublisher.com Use of non-exchangeable isotopes like ¹³C and ¹⁵N; careful selection of mass transitions to avoid scrambling. cerilliant.comcrimsonpublishers.com

| Certification & Quality | Accurately quantifying isotopic enrichment and unlabeled analyte; ensuring long-term stability. lgcstandards.com | Establish more comprehensive and harmonized certification protocols; provide detailed Certificates of Analysis. lgcstandards.com |

Q & A

Q. What is the role of ent-Florfenicol Amine-d3 as an internal standard in LC-MS/MS quantification?

this compound is used as a deuterated internal standard to improve accuracy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) by correcting for matrix effects and instrument variability. Researchers prepare calibration curves using known concentrations of the compound (e.g., 1–50 μg/L) and calculate analyte concentrations via peak area ratios relative to the internal standard. This method minimizes variability during sample preparation and ionization .

Q. What storage conditions are critical for maintaining this compound stability?

The compound must be stored at 2–8°C to prevent degradation. Deviations in temperature can alter its stability, leading to inaccuracies in quantitative analyses. Proper storage ensures consistent performance in long-term studies, particularly in multi-batch experiments .

Advanced Research Questions

Q. How can researchers address matrix effects when using this compound in complex biological matrices?

Matrix effects (ion suppression/enhancement) are mitigated by using deuterated analogs like this compound, which co-elute with target analytes and compensate for variability. Validation protocols involve spiking blank matrices (e.g., serum, plasma) with the compound and comparing responses to solvent-based standards. Recovery rates and process efficiency (PE) are calculated to quantify matrix interference .

Q. What methodological steps resolve data discrepancies between this compound and its non-deuterated form?

Discrepancies often arise from incomplete chromatographic separation or isotopic cross-talk. To resolve this, optimize chromatographic conditions using a C18 column (100 mm × 2.1 mm, 1.7 μm) with a mobile phase gradient of acetonitrile and 0.1% formic acid. Monitor transitions specific to the deuterated form (e.g., m/z 250.30 → 123.05) to avoid overlap with non-deuterated ions .

Q. How are enantiomeric impurities in this compound characterized during method validation?

Chiral chromatography or polarimetric analysis is employed to distinguish enantiomers. For example, use a chiral stationary phase (e.g., CHIRALPAK® IG-3) with a hexane/isopropanol mobile phase. Enantiomeric resolution (Rs > 1.5) ensures the deuterated standard’s purity, which is critical for trace-level quantification in pharmacokinetic studies .

Q. What validation parameters are essential for assays involving this compound in regulatory-compliant studies?

Key parameters include:

  • Selectivity : Verify no interference in blank matrices at the analyte’s retention time.
  • Linearity : Achieve a correlation coefficient (R²) ≥ 0.995 across the calibration range.
  • Accuracy/Precision : Maintain intra- and inter-day CV% < 15% and recovery rates of 80–120%.
  • Stability : Assess short-term (room temperature) and long-term (-80°C) stability under storage conditions .

Q. How can cross-contamination risks during sample preparation be minimized?

Implement stringent cleaning protocols for extraction equipment and use separate glassware for standards and samples. Include blank solvent injections between runs to monitor carry-over. Automated solid-phase extraction (SPE) systems reduce manual handling errors .

Methodological Tables

Q. Table 1. LC-MS/MS Parameters for this compound Analysis

ParameterCondition
ColumnC18 (100 mm × 2.1 mm, 1.7 μm)
Mobile PhaseAcetonitrile/0.1% formic acid
Flow Rate0.3 mL/min
Column Temperature30°C
Injection Volume5 μL
Ionization ModeESI+
MRM Transition250.30 → 123.05 (Quantifier)

Q. Table 2. Validation Criteria for Selectivity Testing

Matrix TypeCriteria
Blank SerumNo peaks at analyte RT (±0.1 min)
Spiked SerumSignal-to-noise ratio ≥ 10:1
Seminal PlasmaCV% < 15% for replicates

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.